molecular formula C9H7Cl B13522491 1-(Chloromethyl)-2-ethynylbenzene

1-(Chloromethyl)-2-ethynylbenzene

Cat. No.: B13522491
M. Wt: 150.60 g/mol
InChI Key: MDIHSTDASYVJAM-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2-ethynylbenzene is an organic compound characterized by a benzene ring substituted with a chloromethyl group and an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-2-ethynylbenzene can be synthesized through several methods. One common approach involves the chloromethylation of 2-ethynylbenzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction typically proceeds under acidic conditions, with the formaldehyde acting as the source of the chloromethyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-2-ethynylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia are commonly used.

    Addition Reactions: Halogens like chlorine or bromine, often in the presence of a catalyst.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

    Substitution Reactions: Products include alcohols, amines, or ethers.

    Addition Reactions: Products include dihaloalkenes or haloalkenes.

    Oxidation Reactions: Products include carboxylic acids or aldehydes.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-2-ethynylbenzene involves its reactivity due to the presence of the chloromethyl and ethynyl groups. The chloromethyl group can undergo nucleophilic substitution, while the ethynyl group can participate in addition reactions. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in chemical synthesis .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H7Cl

Molecular Weight

150.60 g/mol

IUPAC Name

1-(chloromethyl)-2-ethynylbenzene

InChI

InChI=1S/C9H7Cl/c1-2-8-5-3-4-6-9(8)7-10/h1,3-6H,7H2

InChI Key

MDIHSTDASYVJAM-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=CC=C1CCl

Origin of Product

United States

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